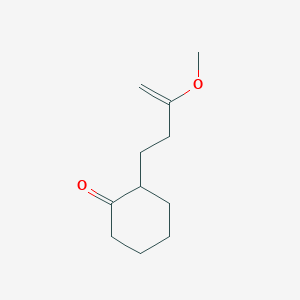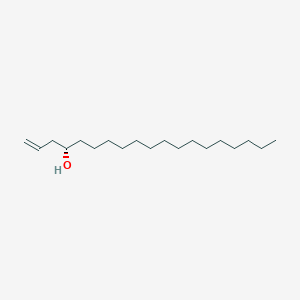
(4S)-Nonadec-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-Nonadec-1-EN-4-OL is an organic compound characterized by a long carbon chain with a double bond and a hydroxyl group. This compound is part of the family of alkenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Nonadec-1-EN-4-OL typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method is the hydroboration-oxidation of nonadec-1-ene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This reaction yields the desired this compound with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure efficiency and scalability. Catalysts such as palladium or platinum are used to facilitate the addition of hydroxyl groups to the nonadec-1-ene substrate. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-Nonadec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Nonadecanal or nonadecanone.
Reduction: Nonadecane-4-ol.
Substitution: Nonadec-1-EN-4-chloride or nonadec-1-EN-4-amine.
Applications De Recherche Scientifique
(4S)-Nonadec-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants, lubricants, and fragrances.
Mécanisme D'action
The mechanism of action of (4S)-Nonadec-1-EN-4-OL involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with proteins and lipids, affecting membrane fluidity and enzyme activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-Nonadec-1-EN-3-OL: Similar structure but with the hydroxyl group at the third carbon.
(4S)-Nonadec-1-EN-5-OL: Hydroxyl group at the fifth carbon.
(4S)-Nonadec-1-EN-4-ONE: Ketone instead of a hydroxyl group.
Uniqueness
(4S)-Nonadec-1-EN-4-OL is unique due to its specific stereochemistry and position of the hydroxyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
528867-18-7 |
|---|---|
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(4S)-nonadec-1-en-4-ol |
InChI |
InChI=1S/C19H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-19(20)17-4-2/h4,19-20H,2-3,5-18H2,1H3/t19-/m1/s1 |
Clé InChI |
ZLGVCQXWYKJRPY-LJQANCHMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@@H](CC=C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


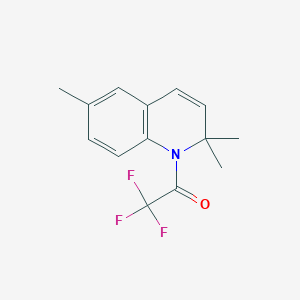
![Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14227558.png)


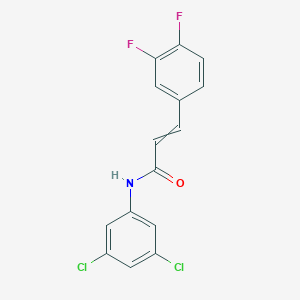
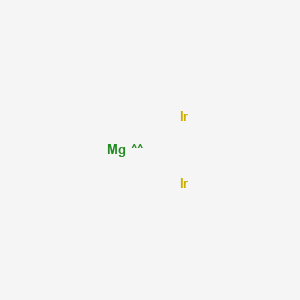
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)

![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)
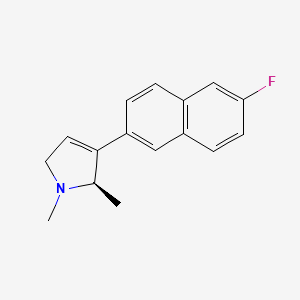
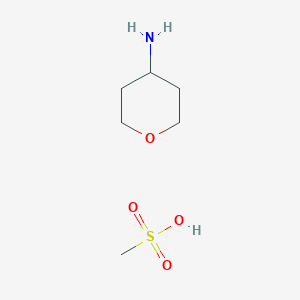
![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
